

Technical Guide: Physicochemical Properties of 6',7'-Dihydroxybergamottin Acetonide

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Compound of Interest

Compound Name: 6',7'-Dihydroxybergamottin
acetonide

Cat. No.: B15595348

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **6',7'-Dihydroxybergamottin acetonide**, a synthetic derivative of the natural furanocoumarin 6',7'-Dihydroxybergamottin (DHB). DHB is a recognized potent inhibitor of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This document details the available quantitative data, outlines plausible experimental protocols for its synthesis and biological evaluation, and presents visualizations of key processes. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of **6',7'-Dihydroxybergamottin acetonide**. It is important to note that while several properties have been reported, experimental values for melting point and pKa are not readily available in the current literature.

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₂₄ H ₂₈ O ₆ [1] |
| Molecular Weight | 412.48 g/mol [1] |
| CAS Number | 684217-08-1[1] |
| Appearance | Typically exists as a solid at room temperature[1] |
| Boiling Point | 549.2 ± 50.0 °C at 760 mmHg[1] |
| Density | 1.2 ± 0.1 g/cm ³ [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][3] |
| Melting Point | Not Reported |
| pKa | Not Reported |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month[1] |

Experimental Protocols

Synthesis of 6',7'-Dihydroxybergamottin Acetonide

A detailed, peer-reviewed synthesis protocol specifically for **6',7'-Dihydroxybergamottin acetonide** is not currently published. However, based on standard organic chemistry principles for the protection of vicinal diols, a plausible synthetic route from its parent compound, 6',7'-Dihydroxybergamottin, can be proposed.

Objective: To protect the 6',7'-diol of 6',7'-Dihydroxybergamottin as an acetonide.

Materials:

- 6',7'-Dihydroxybergamottin
- Anhydrous acetone

- Acid catalyst (e.g., p-toluenesulfonic acid, or a cation exchange resin)
- Anhydrous sodium bicarbonate (for neutralization, if needed)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Solvents for chromatography (e.g., hexanes, ethyl acetate)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve 6',7'-Dihydroxybergamottin (1.0 equivalent) in an excess of anhydrous acetone.
- Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid).
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product.
- Upon completion, quench the reaction by adding a small amount of anhydrous sodium bicarbonate to neutralize the acid catalyst.
- Filter the mixture to remove any solids.
- Remove the acetone under reduced pressure using a rotary evaporator.
- Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure **6',7'-Dihydroxybergamottin**

acetonide.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical methods, including ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Biological Assay: In Vitro Inhibition of Cytochrome P450 3A4

The primary biological activity associated with the parent compound, 6',7'-Dihydroxybergamottin, is the inhibition of CYP3A4. An in vitro assay to assess the inhibitory potential of the acetonide derivative would be crucial. A common and well-established method utilizes testosterone as the CYP3A4 substrate.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **6',7'-Dihydroxybergamottin acetonide** against human CYP3A4 activity.

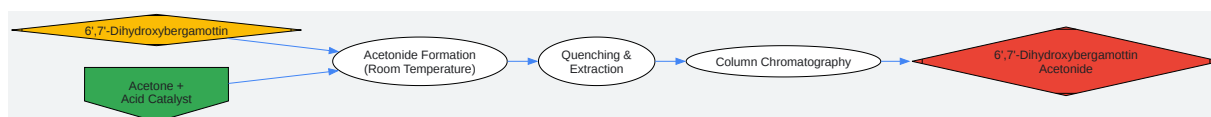
Materials:

- Human liver microsomes (as a source of CYP3A4)
- Testosterone (substrate)
- **6',7'-Dihydroxybergamottin acetonide** (test inhibitor)
- NADPH regenerating system (e.g., NADP^+ , glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile or methanol (for reaction termination)
- Internal standard for LC-MS analysis
- 6β -hydroxytestosterone (metabolite standard)

Procedure:

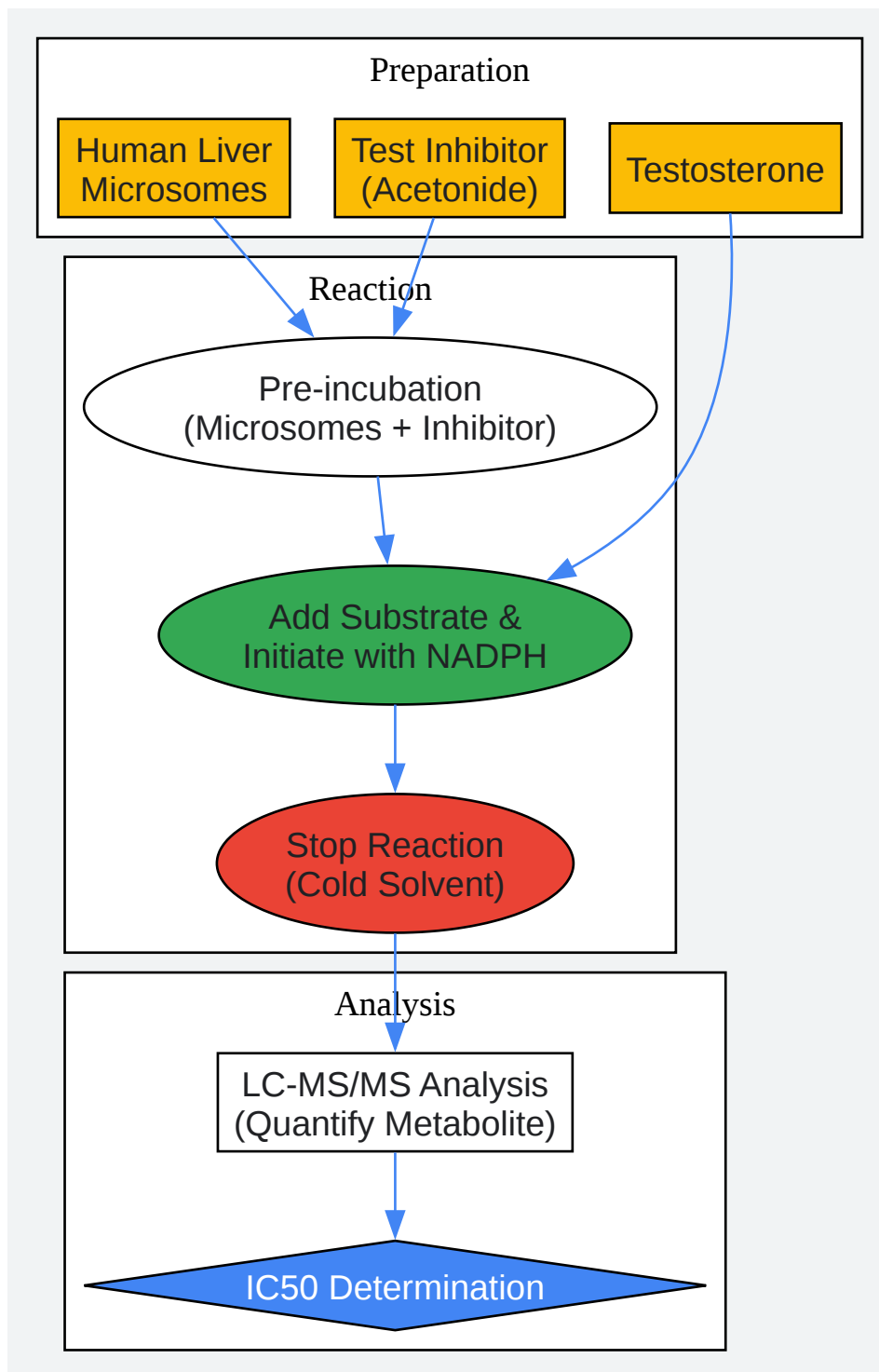
- Prepare a series of dilutions of **6',7'-Dihydroxybergamottin acetonide** in the assay buffer.
- In a microcentrifuge tube or 96-well plate, pre-incubate the human liver microsomes with the various concentrations of the test inhibitor or vehicle control in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
- Add testosterone to the incubation mixture.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new plate or vials for analysis.
- Quantify the formation of 6β-hydroxytestosterone using a validated LC-MS/MS method.
- Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control.
- Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizations



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Caption: Plausible Synthesis of 6',7'-Dihydroxybergamottin Acetonide.

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Caption: CYP3A4 Inhibition Assay Experimental Workflow.

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